molecular formula C11H12F2O3 B12738534 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- CAS No. 333447-67-9

1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)-

Cat. No.: B12738534
CAS No.: 333447-67-9
M. Wt: 230.21 g/mol
InChI Key: VQLSSZHKMQNLJF-HBNTYKKESA-N
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Description

1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- is a synthetic organic compound It is characterized by the presence of a difluorophenyl group attached to a pentitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- typically involves multiple steps, including:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and D-erythro-pentitol.

    Key Reactions: The key steps may include protection of hydroxyl groups, formation of the anhydro bridge, and introduction of the difluorophenyl group through nucleophilic substitution or other suitable reactions.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- include other anhydro sugars and difluorophenyl derivatives. Examples include:

  • 1,4-Anhydro-2-deoxy-1-C-phenyl-D-erythro-pentitol
  • 1,4-Anhydro-2-deoxy-1-C-(4-fluorophenyl)-D-erythro-pentitol

Uniqueness

The uniqueness of 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- lies in its specific structural features, such as the difluorophenyl group and the anhydro bridge. These features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

333447-67-9

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

(2R,3S,5R)-5-(2,4-difluorophenyl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12F2O3/c12-6-1-2-7(8(13)3-6)10-4-9(15)11(5-14)16-10/h1-3,9-11,14-15H,4-5H2/t9-,10+,11+/m0/s1

InChI Key

VQLSSZHKMQNLJF-HBNTYKKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=C(C=C(C=C2)F)F)CO)O

Canonical SMILES

C1C(C(OC1C2=C(C=C(C=C2)F)F)CO)O

Origin of Product

United States

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